molecular formula C21H25NO2 B2417774 1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one CAS No. 786661-03-8

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one

Cat. No. B2417774
CAS RN: 786661-03-8
M. Wt: 323.436
InChI Key: RNUJXQFMJXYPKA-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one, commonly known as DMQD, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DMQD belongs to the class of compounds known as quinolines, which have been found to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Antituberculosis Activity

A study by Omel’kov, Fedorov, and Stepanov (2019) presented the synthesis of new quinolin derivatives with significant antituberculosis activity. A specific derivative, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, showed high activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov et al., 2019).

Quinoline Derivatives Synthesis

Kozlov and Tereshko (2010) investigated the synthesis of quinoline derivatives through three-component condensation, highlighting the compound's versatile chemical properties and potential for further functionalization (Kozlov & Tereshko, 2010).

NMR Characterization of Peroxy-Quinoline Compounds

Fotie et al. (2012) reported on the synthesis and full NMR characterization of unusual open chain peroxy-quinoline compounds, providing insights into their physical and spectroscopic characteristics. This study contributes to the understanding of quinoline derivatives' structural properties (Fotie et al., 2012).

Tautomerism in Quinoline Ketones

Research by Douglass et al. (1992) explored the tautomerism in quinaldyl ketones, specifically focusing on the synthesis and structural analysis of quinoline ketone derivatives. This work adds to the knowledge of chemical behavior and structural dynamics of quinoline-based compounds (Douglass et al., 1992).

Antioxidant Properties of Quinolinone Derivatives

Hussein, Ismail, and El-Adly (2016) synthesized and evaluated the antioxidant efficiency of quinolinone derivatives in lubricating greases. This study showcases the potential industrial applications of quinoline derivatives as antioxidants (Hussein et al., 2016).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-16-8-5-12-20(17(16)2)24-15-7-13-21(23)22-14-6-10-18-9-3-4-11-19(18)22/h3-5,8-9,11-12H,6-7,10,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUJXQFMJXYPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)N2CCCC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-quinolin-1-yl)-4-(2,3-dimethylphenoxy)butan-1-one

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